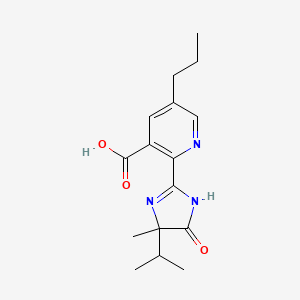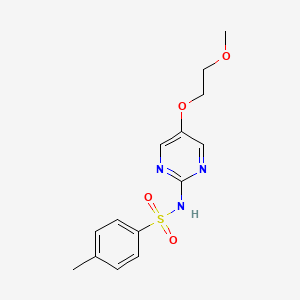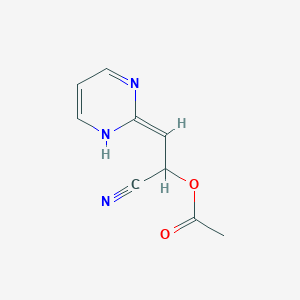
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimidine scaffolds: Demonstrated various biological activities including anticancer, antiviral, and antimicrobial properties.
Uniqueness
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+ |
Clé InChI |
AQZNULXJKNGRRB-WEVVVXLNSA-N |
SMILES isomérique |
CC(=O)OC(/C=C/1\NC=CC=N1)C#N |
SMILES canonique |
CC(=O)OC(C=C1NC=CC=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


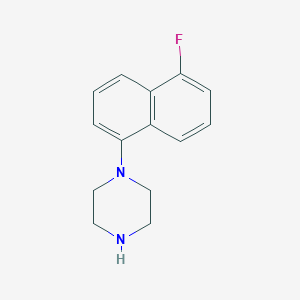
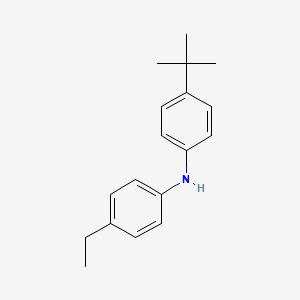
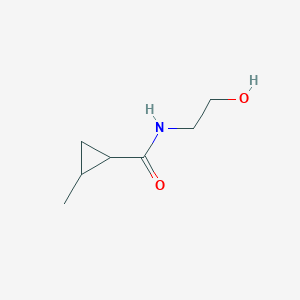

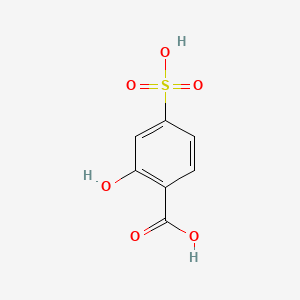


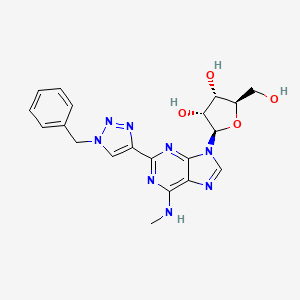
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
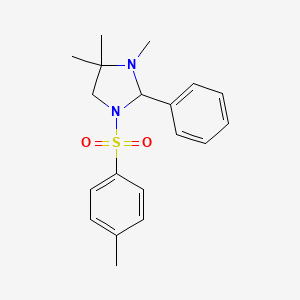
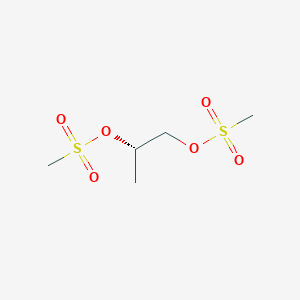
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
